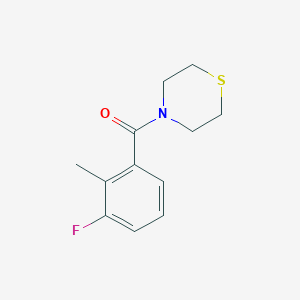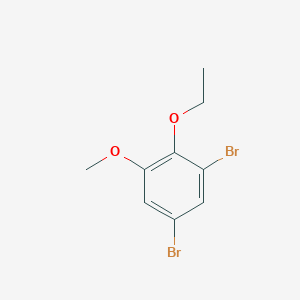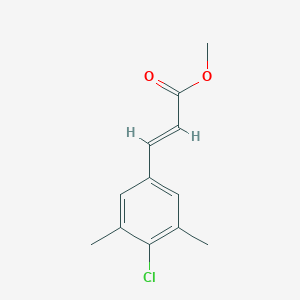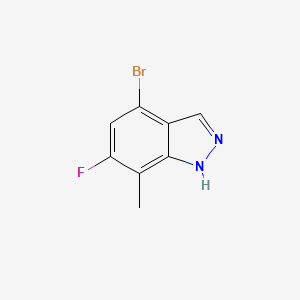
(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C12H14FNO2 . It is part of a class of compounds known as alkylaminophenols . These compounds contain amine and phenol groups and have been used frequently in cancer treatment due to their high antioxidant properties .
Synthesis Analysis
Alkylaminophenols, including “(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone”, are synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid . The mild reaction conditions make it a preferred method in many applications .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone” has been analyzed using various spectroscopic methods such as FTIR, UV, and NMR . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone” include a molecular weight of 223.24 . More detailed properties such as melting point, boiling point, and density are not available in the current literature .Direcciones Futuras
The future directions for research on “(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone” could involve further exploration of its potential uses in medical applications, particularly in cancer treatment . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Propiedades
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSXBPBTZQURTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

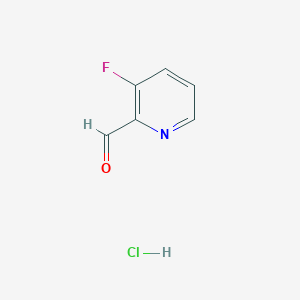
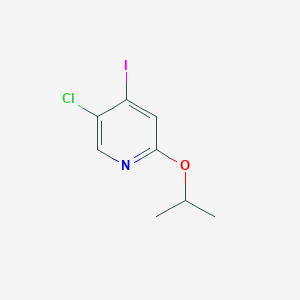
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)
